(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Overview
Description
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H11ClO2 and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone , a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorophenyl group attached to a benzofuran moiety. This structural configuration is significant for its biological properties, as both functional groups contribute to the compound's reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. The compound's mechanism may involve:
- Inhibition of Bacterial Enzymes : The presence of the chlorophenyl group enhances binding to bacterial enzymes, disrupting their function.
- Disruption of Cell Membrane Integrity : The compound may compromise the structural integrity of bacterial membranes, leading to cell lysis.
2. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For this compound, the proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through activation of apoptotic pathways.
- Interference with Cell Signaling Pathways : It is suggested that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer (MCF-7) and prostate cancer cell lines. The growth inhibitory concentration (GI50) was reported to be approximately 5.6 µM in PC3 cells, demonstrating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzofuran scaffold can significantly influence biological activity. For instance, the introduction of halogen substituents such as chlorine at specific positions enhances both antimicrobial and anticancer activities. The unique combination of functional groups in this compound is believed to optimize its therapeutic profile while maintaining structural integrity typical of benzofurans .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBAHYOEAQYSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986915 | |
Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67534-79-6 | |
Record name | Methanone, (4-chlorophenyl)(3-methyl-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067534796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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